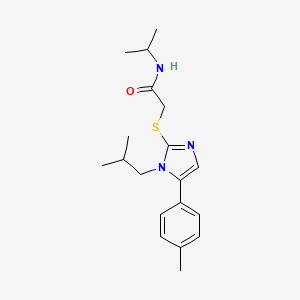

2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Description

Properties

IUPAC Name |

2-[5-(4-methylphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3OS/c1-13(2)11-22-17(16-8-6-15(5)7-9-16)10-20-19(22)24-12-18(23)21-14(3)4/h6-10,13-14H,11-12H2,1-5H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNVVAWTSFYJFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC(C)C)SCC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. The isobutyl and p-tolyl groups are then introduced through alkylation reactions.

The thiol group is introduced via a nucleophilic substitution reaction, where a thiol reagent reacts with a suitable leaving group on the imidazole ring. Finally, the N-isopropylacetamide moiety is attached through an amide bond formation reaction, typically using an acyl chloride or an anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-((1-Isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The imidazole ring can be reduced under certain conditions to form a dihydroimidazole.

Substitution: The isobutyl and p-tolyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield a disulfide, while reduction of the imidazole ring would yield a dihydroimidazole derivative.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.

Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with structurally related molecules, focusing on substituent effects, physicochemical properties, synthetic pathways, and reported bioactivity.

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

Substituent Effects :

- The p-tolyl group in the target compound introduces electron-donating methyl groups, enhancing aromatic stability compared to the electron-withdrawing bromophenyl in Compound 20 . This difference likely impacts binding affinity to hydrophobic enzyme pockets.

- The isopropylamide side chain in the target compound may confer greater metabolic stability than the phenylamide in Compound 20, as alkyl amides are less prone to oxidative metabolism .

- Core Heterocycle Variations: The benzimidazole-triazole-thiazole hybrid in Compound 9d exhibits a larger planar structure, favoring π-π stacking interactions absent in the simpler imidazole-thioacetamide scaffold.

Pharmacological Implications

- Enzyme Inhibition : While Compound 20 shows IMPDH inhibition (IC₅₀ = 1.2 µM) , the target compound’s larger substituents may enhance steric hindrance, reducing potency but improving selectivity.

Biological Activity

The compound 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic molecule that features an imidazole ring, a thioether linkage, and an acetamide group. Its chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. This structural configuration suggests potential applications in medicinal chemistry due to the pharmacologically relevant functional groups it contains.

Structural Characteristics

The unique structure of this compound can be broken down into several key components:

- Imidazole Ring : Known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.

- Thioether Linkage : May undergo oxidation reactions, contributing to its biological activity.

- Acetamide Group : Can participate in acylation or hydrolysis reactions, enhancing its reactivity.

These features make the compound a candidate for further investigation in drug development.

Biological Activity

Preliminary studies suggest that compounds with similar structural features exhibit diverse biological activities. The following table summarizes some of the potential biological activities associated with this compound and its analogs:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide | Structure | Antimicrobial, Anti-inflammatory |

| Imidazole Derivative A | Structure A | Antimicrobial |

| Thiazole Analog B | Structure B | Anti-inflammatory |

| Phenylthioacetamide C | Structure C | Anticancer |

The mechanism of action for 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the thioether linkage may interact with hydrophobic pockets or hydrogen bond donors/acceptors in proteins. These interactions can modulate the activity of target proteins, leading to observed biological effects.

Case Studies and Research Findings

Recent studies have focused on understanding how this compound interacts with various biological targets. For instance, research has shown that derivatives of imidazole can influence pathways related to inflammation and infection. Notable findings include:

- Antimicrobial Activity : Compounds similar to 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide have demonstrated significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Studies indicate that the compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Synthesis and Purification

The synthesis of 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multi-step organic reactions:

- Formation of the Imidazole Ring : Utilizing methods such as Debus-Radziszewski synthesis.

- Thioether Formation : Reacting imidazole derivatives with thiols under basic conditions.

- Acetamide Synthesis : Involving acylation reactions.

High-purity synthesis is crucial for ensuring reliable biological testing outcomes.

Q & A

Q. What are the key structural features of 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide, and how do they influence its reactivity?

The compound features:

- A 1,3-disubstituted imidazole core (providing π-π stacking and hydrogen-bonding capabilities) .

- A thioether linkage (–S–) connecting the imidazole to the acetamide group, enhancing nucleophilic substitution potential .

- p-Tolyl (4-methylphenyl) and isobutyl substituents on the imidazole, which sterically influence regioselectivity in reactions .

- An N-isopropylacetamide moiety, contributing to solubility and hydrogen-bonding interactions . Implications: The thioether and electron-rich imidazole enhance reactivity in alkylation or oxidation reactions, while the bulky substituents may hinder access to the active site in biological targets .

Q. What standard synthetic routes are used to prepare this compound?

A typical multi-step synthesis involves:

- Imidazole ring formation : Condensation of glyoxal with ammonia and substituted aldehydes (e.g., p-tolualdehyde) .

- Thioether formation : Reaction of the imidazole-2-thiol with N-isopropyl-2-chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF) .

- Functionalization : Introduction of the isobutyl group via alkylation or Mitsunobu reaction . Key conditions: Temperature (60–100°C), anhydrous solvents (DMF, THF), and inert atmosphere to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks for imidazole protons (δ 7.2–7.8 ppm), thioether methylene (δ 3.5–4.0 ppm), and isopropyl groups (δ 1.2–1.4 ppm) .

- IR Spectroscopy : Confirm thioether (C–S stretch, ~600 cm⁻¹) and amide (C=O stretch, ~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Temperature control : Lower temperatures (40–60°C) reduce side reactions during imidazole alkylation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation .

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate two-phase reactions .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Standardized assays : Use CLSI/MIC guidelines for antimicrobial testing and MTT assays for cytotoxicity to ensure reproducibility .

- Control compounds : Compare with structurally similar derivatives (e.g., p-tolyl vs. phenyl analogs) to isolate substituent effects .

- Dose-response curves : Quantify IC₅₀ values across multiple cell lines to identify selective toxicity .

Q. How can computational modeling predict interactions with biological targets?

- Molecular docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., cytochrome P450) or receptors using crystal structures from the PDB .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .

- QSAR models : Corrogate substituent effects (e.g., logP, polar surface area) with activity data to design optimized derivatives .

Methodological Guidance for Advanced Studies

Designing derivatives to improve pharmacokinetics :

- Solubility : Introduce polar groups (e.g., –OH, –SO₃H) on the acetamide .

- Bioavailability : Reduce logP via replacement of isobutyl with shorter alkyl chains .

- Metabolic stability : Fluorinate the p-tolyl group to block CYP450 oxidation .

Challenges in establishing structure-activity relationships (SAR) :

- Steric effects : Bulky substituents (e.g., isobutyl) may limit membrane permeability .

- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) enhance electrophilic reactivity but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.